molecular formula C14H17NO5S B4419262 2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID

2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID

Cat. No.: B4419262
M. Wt: 311.36 g/mol
InChI Key: NTLXIUPEALXCSH-UHFFFAOYSA-N
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Description

2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID is an organic compound with the molecular formula C14H17NO3S It is characterized by the presence of a benzoic acid moiety linked to a piperidine ring through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID typically involves the reaction of 2-[(2-oxo-2-piperidinyl)ethyl]sulfanylbenzoic acid with appropriate reagents under controlled conditions. One common method involves the use of sulfonyl chloride derivatives and piperidine in the presence of a base to facilitate the formation of the sulfonyl linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]BENZOIC ACID
  • 2-[(2-OXO-2-PIPERIDINOETHYL)THIO]BENZOIC ACID

Uniqueness

2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID is unique due to its sulfonyl group, which imparts distinct chemical and biological properties compared to its sulfanyl and thio analogs. The presence of the sulfonyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c16-13(15-8-4-1-5-9-15)10-21(19,20)12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLXIUPEALXCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID
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2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID
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2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID
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2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID
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2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID

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